
10-(2-Chlorobenzylidene)-9-anthrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Chlorobenzylidene)-9-anthrone: is an organic compound that belongs to the class of anthrones Anthrones are derivatives of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a chlorobenzylidene group attached to the 10th position of the anthrone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Chlorobenzylidene)-9-anthrone typically involves the condensation of 2-chlorobenzaldehyde with 9-anthrone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to obtain the desired purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: 10-(2-Chlorobenzylidene)-9-anthrone can undergo oxidation reactions to form corresponding anthraquinones.
Reduction: The compound can be reduced to form 10-(2-chlorobenzyl)-9-anthranol.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorobenzylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: Anthraquinones
Reduction: 10-(2-chlorobenzyl)-9-anthranol
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
Chemistry: 10-(2-Chlorobenzylidene)-9-anthrone is used as a starting material for the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and other aromatic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can be tested for their efficacy in various biological assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties and potential use in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and pigments. It is also used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 10-(2-Chlorobenzylidene)-9-anthrone involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one
Comparison: 10-(2-Chlorobenzylidene)-9-anthrone is unique due to its anthrone backbone, which imparts specific chemical and biological properties. Compared to other similar compounds, it has distinct reactivity patterns and potential applications. For instance, while 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide and its derivatives are primarily studied for their coordination ability and biological activities, this compound is more focused on its use in organic synthesis and potential medicinal applications.
特性
CAS番号 |
14343-94-3 |
|---|---|
分子式 |
C21H13ClO |
分子量 |
316.8 g/mol |
IUPAC名 |
10-[(2-chlorophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13ClO/c22-20-12-6-1-7-14(20)13-19-15-8-2-4-10-17(15)21(23)18-11-5-3-9-16(18)19/h1-13H |
InChIキー |
LRHANTLWNDZCOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

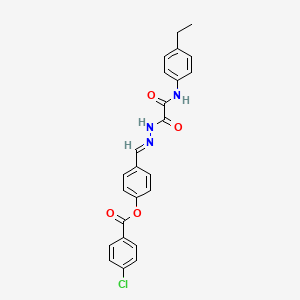
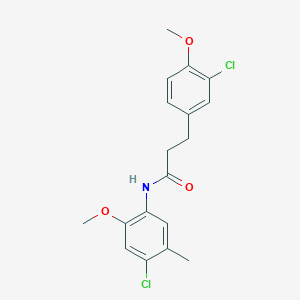
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
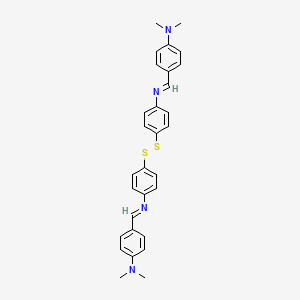
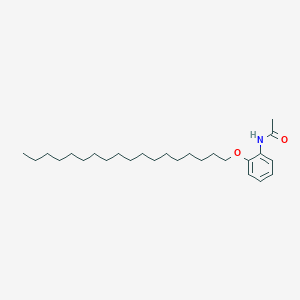
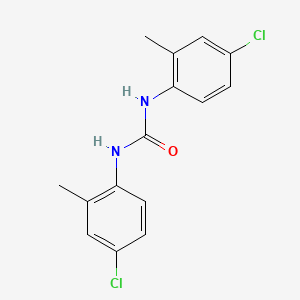

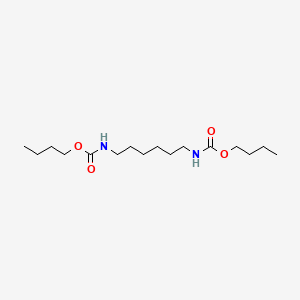


![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)
